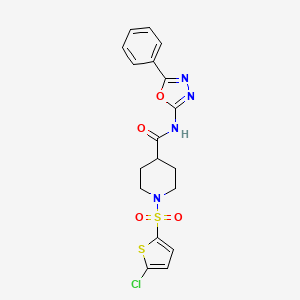
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN4O4S2 and its molecular weight is 452.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential mechanisms of action.
The molecular formula of the compound is C18H17ClN4O4S2 with a molecular weight of approximately 452.93 g/mol. The compound features a piperidine core linked to a sulfonyl group and an oxadiazole moiety, which are common structural elements associated with various biological activities.
Antibacterial Activity
Research indicates that compounds containing oxadiazole and piperidine moieties exhibit significant antibacterial properties. In a study analyzing synthesized derivatives similar to our compound, moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis . The results are summarized in Table 1.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
| Pseudomonas aeruginosa | Weak |
These findings suggest that the presence of the oxadiazole and piperidine groups may enhance the antibacterial efficacy of the compound.
Enzyme Inhibition
The compound has also shown promise as an inhibitor of various enzymes. In particular, studies have highlighted its strong inhibitory activity against urease , which is crucial for the survival of certain pathogens. Additionally, it has been noted for acetylcholinesterase inhibition, which is relevant for neurological disorders.
Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Strong Inhibitor | 2.14 ± 0.003 |
| Urease | Strong Inhibitor | 0.63 ± 0.001 |
These results indicate that the compound could be explored further for therapeutic applications targeting these enzymes.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets at the molecular level. Molecular docking studies have suggested that the compound can form stable interactions with amino acid residues in target proteins, which may explain its inhibitory effects on enzymes and its antibacterial activity.
Docking Studies
Docking simulations reveal that the sulfonyl group facilitates hydrogen bonding with key residues in target proteins, enhancing binding affinity and specificity. This interaction is crucial for both enzyme inhibition and antibacterial action.
Case Studies
In one notable case study, derivatives of similar compounds were tested against various bacterial strains and showed promising results in both in vitro and in vivo settings. The study utilized structural analysis techniques such as NMR and mass spectrometry to confirm the identity and purity of synthesized compounds before testing their biological activity.
Propiedades
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O4S2/c19-14-6-7-15(28-14)29(25,26)23-10-8-12(9-11-23)16(24)20-18-22-21-17(27-18)13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H,20,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVARZKFDOURRPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













